3-(4-Methoxyphenyl)-2'-methylpropiophenone

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-5-3-4-6-16(13)17(18)12-9-14-7-10-15(19-2)11-8-14/h3-8,10-11H,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSLSFJQKMKOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644257 | |

| Record name | 3-(4-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-46-7 | |

| Record name | 3-(4-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-methoxyacetophenone with 2-bromopropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

4-Methoxyacetophenone+2-BromopropiophenoneAlCl33-(4-Methoxyphenyl)-2’-methylpropiophenone

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methoxyphenyl)-2’-methylpropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2’-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzophenone.

Reduction: Formation of 3-(4-methoxyphenyl)-2’-methylpropanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

3-(4-Methoxyphenyl)-2'-methylpropiophenone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.

Case Study: Synthesis of Mephedrone

One significant application is in the synthesis of mephedrone, a synthetic stimulant. The process involves bromination of this compound followed by a reaction with methylamine. This method has been documented as a straightforward route due to the availability of starting materials . Mephedrone has been recognized for its presence in the illicit drug market, highlighting the compound's dual-use potential in both legitimate and illicit contexts.

Neuroprotective Properties

Recent studies have indicated that derivatives of this compound exhibit neuroprotective effects. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a related compound, has shown promise in reducing neuroinflammation and protecting against dopaminergic neurodegeneration in animal models .

Experimental Findings

In a controlled study involving ICR mice, MMPP administration resulted in decreased behavioral impairments associated with MPTP-induced neurotoxicity. The treatment led to reduced levels of inflammatory markers and improved motor function, suggesting that compounds related to this compound could be beneficial in treating neurodegenerative diseases like Parkinson's .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been explored extensively. MMPP demonstrated the ability to inhibit inflammatory pathways associated with diseases such as Alzheimer's by reducing amyloid-beta generation and associated neuroinflammation . Such findings underscore the therapeutic potential of these compounds in managing chronic inflammatory conditions.

Industrial Applications

Beyond pharmaceuticals, this compound is utilized in various industrial applications, particularly in the production of fragrances and flavoring agents due to its aromatic properties .

Table: Summary of Applications

| Application Area | Specific Use Case | Outcome/Effect |

|---|---|---|

| Pharmaceuticals | Synthesis of mephedrone | Stimulant with significant market presence |

| Neuroprotection | Treatment for neurodegenerative diseases | Reduced inflammation and neurotoxicity |

| Anti-inflammatory agents | Alzheimer’s disease models | Decreased amyloidogenesis and cognitive decline |

| Industrial | Fragrance production | Utilized as an odor agent |

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2’-methylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 3-(4-Methoxyphenyl)-4'-Trifluoromethylpropiophenone

- CAS No.: 898776-07-3

- Key Difference : Replaces the 2'-methyl group with a 4'-trifluoromethyl (CF₃) substituent.

- Impact : The electron-withdrawing CF₃ group increases electrophilicity and lipophilicity compared to the methyl group in the target compound. This modification may enhance metabolic stability in drug design .

(b) T-1095A (3-(Benzo[b]furan-5-yl)-2',6'-Dihydroxy-4'-Methylpropiophenone)

- Key Difference : Substituted with a benzo[b]furan moiety and hydroxyl groups.

- Biological Relevance: Demonstrated efficacy in diabetes management via inhibition of Na+-glucose cotransporters. The 4'-methyl group highlights how minor substituent changes influence target specificity .

Functional Group Variations

(a) Chalcone Derivatives

- Examples :

- (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1)

- (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 2)

- Key Difference: Enone (α,β-unsaturated ketone) backbone vs. propiophenone.

- Activity : These derivatives exhibit potent antioxidant and anti-inflammatory effects in PC12 cells, with IC₅₀ values <10 μM. The conjugated system in chalcones enhances radical scavenging capacity compared to saturated ketones like the target compound .

(b) UV Filters/Stabilizers

Heterocyclic Derivatives

(a) β-Carboline Derivatives

- Example : 1-(4-Methoxyphenyl)-3-(2-methylthio-1,3,4-oxadiazol-5-yl) β-carboline

- Key Difference : Incorporates a β-carboline core with a 4-methoxyphenyl group.

- Activity: Displays cytotoxicity (IC₅₀ = 2.13 μM against ovarian cancer), suggesting that heterocyclic frameworks enhance anticancer potency compared to simple propiophenones .

(b) Triazole and Thiadiazole Derivatives

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Trends

- Substituent Position : The 2'-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., CF₃), favoring synthetic accessibility .

- Functional Groups: Ketones (propiophenones) vs. esters (UV filters) or heterocycles (β-carbolines) demonstrate that functional group choice critically impacts application, from drug design to materials science .

Biological Activity

3-(4-Methoxyphenyl)-2'-methylpropiophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

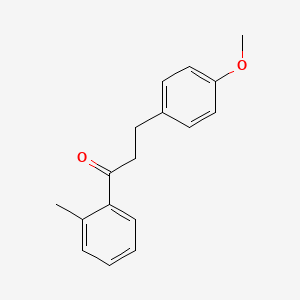

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group attached to a phenyl ring, which is believed to play a significant role in its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the methoxy group enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Notably, it has been shown to inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. The compound's IC50 values in these studies ranged from 10 µM to 50 µM, indicating a moderate level of activity .

Table 1: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10-20 | Induction of apoptosis |

| MCF-7 | 15-30 | Cell cycle arrest (G1 phase) |

| A549 | 25-50 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. A study involving lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α. The compound inhibited the activation of the STAT3 signaling pathway, which is crucial in inflammatory responses .

Case Studies

Case Study 1: Anticancer Activity

A recent study assessed the effects of this compound on human lung cancer cells. The results indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways through caspase activation. Histological analysis confirmed increased apoptotic cells in treated cultures compared to controls .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute liver injury induced by LPS, administration of this compound resulted in significant protection against liver damage. Biochemical assays revealed lower levels of liver enzymes (ALT and AST) in treated animals, correlating with reduced histopathological changes in liver tissue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.